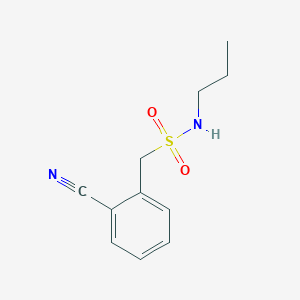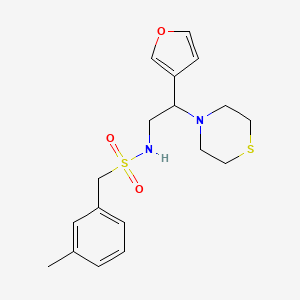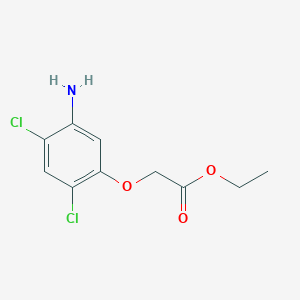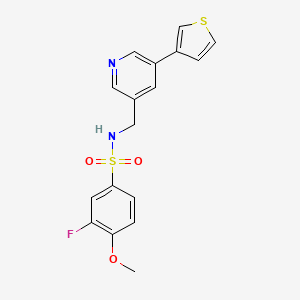
1-(2-cyanophenyl)-N-propylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-cyanophenyl)-N-propylmethanesulfonamide is a derivative of methanesulfonamide, which is a functional group known for its involvement in various chemical reactions and biological activities. The presence of the cyanophenyl group suggests potential interactions with enzymes or receptors due to the electron-withdrawing nature of the cyano group, which can affect the electronic properties of the molecule.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been reported through various methods. For instance, N-cyanomethyl aromatic sulfonamides were prepared by reacting arylsulfonyl halides with aminoacetonitrile, incorporating various aryl moieties . Another synthesis route for a phenylmethanesulfonamide ligand involved multiple steps, including hydroxyl-alkylation and amino-methylsulfonylation, leading to a product with high purity . Additionally, N-(2-halophenyl)methanesulfonamides have been used to synthesize 1-methylsulfonyl-indoles in a one-step process involving palladium-catalyzed reactions with terminal acetylenes . These methods provide insights into potential synthetic pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical for their biological activity and chemical reactivity. The presence of the sulfonamide group is known to confer high reactivity, as demonstrated by the synthesis of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines . The molecular structure of this compound would likely exhibit similar reactivity due to the presence of the sulfonamide group.
Chemical Reactions Analysis
Sulfonamide derivatives participate in various chemical reactions. For example, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes has been used to synthesize functionalized cyclopropanes . Vinylsulfones and vinylsulfonamides, closely related to methanesulfonamides, are known for their biological activities and roles in synthetic organic chemistry, including participation in 1,4-addition and electrocyclization reactions . These reactions could be relevant to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The electron-withdrawing cyano group in this compound would affect its polarity, solubility, and reactivity. The sulfonamide group itself is known for its ability to bind to metalloenzymes, as seen in the moderate inhibitory activity of N-cyanomethylsulfonamides against human carbonic anhydrase isoforms . The physical properties such as melting point, boiling point, and solubility in various solvents would be determined by the specific substituents on the phenyl ring and the length of the propyl chain in the N-propyl group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : Innovative synthesis protocols for vinylsulfones and vinylsulfonamides, which have wide-ranging biological activities and are useful in synthetic organic chemistry, have been developed. These compounds are active in various reactions, including 1,4-addition and electrocyclization reactions (2020).
Structural Studies : Combined experimental and computational studies have been used to characterize the structures of N-(2-cyanophenyl)disulfonamides, demonstrating the versatility of these compounds in various chemical reactions (Mphahlele & Maluleka, 2021).
Cyclopropanation Reactions : Research has been conducted on the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, using cyclic N-(arylsulfonyl)amino acids as ligands. This has implications for the synthesis of functionalized cyclopropanes (Davies et al., 1996).
Diverse Reactions of Sulfonamides : Studies have explored the reactions of substituted sulfenes with various compounds, providing insights into the structural and conformational features of the resulting products (Bargagna et al., 1983).
Potential Applications
Kinase Inhibitors : Research into the synthesis of sulfonamide-based kinase inhibitors from sulfonates has been conducted. These compounds are of interest for the treatment of cancer, demonstrating the potential medical applications of these compounds (Wong et al., 2010).
Biocatalysis in Drug Metabolism : The use of biocatalysis to prepare mammalian metabolites of certain drugs has been investigated. This shows the role of similar compounds in understanding and facilitating drug metabolism (Zmijewski et al., 2006).
Cycloaddition Reactions : Studies on the cycloaddition reactions of N-Sulfinylsulfonamides with ketenimines have been performed, contributing to our understanding of the chemistry of sulfonamides (Minami et al., 1975).
Wirkmechanismus
Target of Action
The compound “1-(2-cyanophenyl)-N-propylmethanesulfonamide” is structurally similar to Perampanel , a known non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that this compound may also target the AMPA receptors, which play a crucial role in synaptic transmission and neuroplasticity .
Mode of Action
As a potential AMPA receptor antagonist, this compound could bind to the AMPA receptors in a non-competitive manner, inhibiting the action of the neurotransmitter glutamate . This inhibition could result in decreased neuronal excitation .
Biochemical Pathways
The primary biochemical pathway affected by this compound would likely be the glutamatergic signaling pathway. By inhibiting AMPA receptors, the compound could disrupt the normal flow of positive ions into the neuron, thereby reducing the excitability of the neuron .
Pharmacokinetics
Perampanel is primarily metabolized in the liver via CYP3A4 and/or CYP3A5 enzymes . The elimination half-life of Perampanel is around 105 hours, and it is excreted 70% in feces and 30% in urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in neuronal excitability, given its potential role as an AMPA receptor antagonist . This could potentially lead to a decrease in the frequency and severity of seizures, similar to the effects observed with Perampanel .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the presence of certain drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-cyanophenyl)-N-propylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-6-4-3-5-10(11)8-12/h3-6,13H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZFCSFHAJGGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3008922.png)
![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008925.png)

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)

![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)



![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)
![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)
